(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride
Overview
Description
(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride is a novel amino acid derivative that has recently gained attention in the scientific community due to its potential applications in drug development. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mechanism of Action
The exact mechanism of action of (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride is not fully understood. However, it is believed to work by modulating the activity of glutamate receptors in the brain. Glutamate is a neurotransmitter that plays a crucial role in cognitive function, learning, and memory. By modulating the activity of glutamate receptors, this compound can enhance cognitive function and protect against neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It can modulate the activity of glutamate receptors, which can enhance cognitive function and protect against neurodegenerative diseases. Additionally, it has been found to have anti-inflammatory and analgesic properties, which can be beneficial in treating pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride in lab experiments is its neuroprotective effects. This compound can protect against neurodegenerative diseases and enhance cognitive function, making it a valuable tool for studying the brain. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride. One of the most promising areas of research is its potential use in treating psychiatric disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain. This could lead to the development of new drugs that target glutamate receptors and enhance cognitive function. Finally, more research is needed to explore the potential of this compound in treating pain and inflammation.
Scientific Research Applications
(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride has been extensively studied for its potential applications in drug development. It has been shown to have neuroprotective effects and can enhance cognitive function. Additionally, it has been found to have anti-inflammatory and analgesic properties. This compound has also been studied for its potential use in treating depression, anxiety, and other psychiatric disorders.
properties
IUPAC Name |
(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2.ClH/c9-8(10)3-1-5(2-4-8)6(11)7(12)13;/h5-6H,1-4,11H2,(H,12,13);1H/t6-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJOKBLTFFPVBF-FYZOBXCZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(C(=O)O)N)(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1[C@H](C(=O)O)N)(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2250243-69-5 | |
Record name | Cyclohexaneacetic acid, α-amino-4,4-difluoro-, hydrochloride (1:1), (αR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2250243-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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